molecular formula C10H15Li B6297939 1-tert-Butyl-3-methylcyclopentadienyllithium CAS No. 174677-68-0

1-tert-Butyl-3-methylcyclopentadienyllithium

Cat. No.: B6297939
CAS No.: 174677-68-0
M. Wt: 142.2 g/mol
InChI Key: QAUJLEWWQHYINJ-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methylcyclopentadienyllithium is an organolithium compound widely used in organic synthesis. It is known for its strong basicity and nucleophilicity, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 1-tert-Butyl-3-methylcyclopentadienyllithium typically involves the reaction of 1-tert-Butyl-3-methylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, often under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .

Synthetic Route:

  • Dissolve 1-tert-Butyl-3-methylcyclopentadiene in anhydrous ether.
  • Add n-butyllithium dropwise to the solution at low temperature (around -78°C).
  • Stir the reaction mixture for several hours to ensure complete lithiation.
  • The resulting this compound can be isolated by removing the solvent under reduced pressure .

Chemical Reactions Analysis

1-tert-Butyl-3-methylcyclopentadienyllithium undergoes various types of chemical reactions, including:

1. Substitution Reactions:

  • Reacts with electrophiles such as alkyl halides to form substituted cyclopentadienyl derivatives.
  • Common reagents: Alkyl halides, acyl chlorides.
  • Conditions: Typically carried out in anhydrous solvents like ether or THF at low temperatures .

2. Addition Reactions:

  • Adds to carbonyl compounds to form alcohols.
  • Common reagents: Aldehydes, ketones.
  • Conditions: Reactions are usually performed at low temperatures to control the reactivity .

3. Complex Formation:

  • Forms complexes with transition metals, which are useful in catalysis.
  • Common reagents: Transition metal halides.
  • Conditions: Reactions are typically carried out in inert atmospheres to prevent oxidation .

Scientific Research Applications

1-tert-Butyl-3-methylcyclopentadienyllithium has several applications in scientific research:

1. Organic Synthesis:

  • Used as a strong base and nucleophile in various organic reactions.
  • Facilitates the formation of carbon-carbon and carbon-heteroatom bonds.

2. Catalysis:

  • Forms complexes with transition metals that are used as catalysts in polymerization and other organic transformations.

3. Material Science:

  • Used in the synthesis of novel materials with unique properties.
  • Plays a role in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-tert-Butyl-3-methylcyclopentadienyllithium exerts its effects involves its strong nucleophilicity and basicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The compound can also form stable complexes with transition metals, enhancing their catalytic activity.

Comparison with Similar Compounds

1-tert-Butyl-3-methylcyclopentadienyllithium can be compared with other cyclopentadienyl lithium compounds such as:

1. Pentamethylcyclopentadienyllithium:

  • Similar in reactivity but differs in steric hindrance due to the presence of five methyl groups .

2. 1,2,4-tri(tert-butyl)cyclopentadienyllithium:

  • Exhibits different reactivity patterns due to the presence of three bulky tert-butyl groups .

Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

lithium;5-tert-butyl-2-methylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.Li/c1-8-5-6-9(7-8)10(2,3)4;/h5-7H,1-4H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUJLEWWQHYINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C[C-](C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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